4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
The compound 4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole features a pyrazole core linked via a methylene bridge to an azetidine ring, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. This structure combines three heterocyclic systems: pyrazole (a five-membered ring with two adjacent nitrogen atoms), azetidine (a four-membered saturated nitrogen ring), and triazolopyrazine (a fused bicyclic system with three nitrogen atoms). The methyl group at the 3-position of the triazolo ring and the azetidine’s compact structure likely enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
3-methyl-8-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-5-16-20(6-10)9-12-7-19(8-12)13-14-18-17-11(2)21(14)4-3-15-13/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOHXEBATBGLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna, suggesting that the compound might interact with DNA or related cellular components.
Mode of Action
It’s known that similar compounds, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their activity through dna intercalation. Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and interfering with processes like replication and transcription.
Biochemical Pathways
Dna intercalators generally affect the dna replication and transcription processes, leading to cell cycle arrest and apoptosis.
Result of Action
Dna intercalators, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, generally lead to cell cycle arrest and apoptosis. These effects can be beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
- Structural Differences : Replaces the azetidine with a six-membered piperazine ring.
- Synthetic Accessibility : Piperazine derivatives are often easier to functionalize due to commercial availability, whereas azetidine requires specialized coupling steps .
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones
- Core Modification: Features a pyrazinone (oxidized pyrazine) instead of pyrazine.
- Reactivity: Pyrazinones are more susceptible to nucleophilic attack, limiting stability under acidic conditions .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Heterocyclic Core : Replaces triazolopyrazine with a pyrimidine-based system.
- Isomerization : These compounds exhibit isomerization under varying conditions, complicating synthesis compared to the stable triazolopyrazine scaffold .
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives
- Structural Complexity : Adds a fused pyrrole ring to the triazolopyrazine core.
- Synthesis : Requires multi-step fusion reactions, making it less accessible than the target compound’s modular assembly .
Data Table: Key Comparative Properties
*Estimated based on structural analogs.
Research Findings and Insights
- Azetidine vs. Piperazine : Azetidine’s smaller ring size confers rigidity, which may enhance binding specificity in kinase targets compared to piperazine’s flexibility .
- Triazolo-pyrazine vs. Pyrazinone: The pyrazine core in the target compound offers superior stability under physiological conditions compared to pyrazinones, which are prone to hydrolysis .
- Synthetic Challenges : The azetidine coupling step (as in and ) requires precise conditions to avoid ring strain, whereas piperazine derivatives are more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
